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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzymatic activity of Carotenoid Cleavage
Dioxygenase 1 (CCD1) from various plant species. CCD1 is a key enzyme in the biosynthesis
of apocarotenoids, a diverse group of signaling molecules and volatile compounds that play
crucial roles in plant development, stress responses, and the production of flavors and
fragrances. Understanding the differences in CCD1 activity and substrate specificity across
species is vital for applications in agriculture, biotechnology, and the development of novel
therapeutic agents.

Quantitative Analysis of CCD1 Enzyme Kinetics

The following table summarizes the kinetic parameters of CCD1 from different plant species,
offering a quantitative comparison of their enzymatic efficiency.
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k_cat_/
Plant Substra K_m_ V_max_ k_cat_ K_m_ Referen
) Enzyme
Species te (mM) (U/mg) (s™) (mM-*s ce
_1)
Morus
notabilis B-apo-8'-
MnCCD1 0.83 725 - - [1]
(Mulberry carotenal
)
Olea
B-apo-8'-
europaea OeCCD1 0.82 2.30 3.35 4.09 [2]
) carotenal
(Olive)
Ipomoea
nil B-apo-8'-
_ InCCD1 0.69 1.22 1.82 2.64 [2]
(Morning carotenal
Glory)

Note: A direct comparison of the efficacy of secreted CCD1 from four different plant species in
Saccharomyces cerevisiae demonstrated that the enzyme from Petunia hybrida had the
highest efficacy in cleaving B-carotene to produce B-ionone, closely followed by the enzyme
from Vitis vinifera. The CCD1 from Rosa damascena and Crocus sativus showed slightly lower
effectiveness in this system.

Substrate Specificity

CCD1 enzymes exhibit broad substrate specificity, cleaving a variety of carotenoids and
apocarotenoids.[3] The primary cleavage site is typically at the 9,10 and 9',10' double bonds.[4]
However, cleavage at the 5,6 (5',6") position has also been reported for some CCD1 enzymes.

e Morus notabilis (MNnCCD1): In vitro assays have shown that MnCCD1 can cleave -carotene,
zeaxanthin, lutein, astaxanthin, and lycopene to produce B-ionone, 3-hydroxy-4-oxo-[3-
ionone, 3-hydroxy-B-ionone, and 3-hydroxy-a-ionone.[1]

e Olea europaea (OeCCD1): This enzyme has been shown to cleave [3-carotene and
zeaxanthin.[2]
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e Ipomoea nil (INCCD1): In contrast to OeCCD1, INCCD1 cleaves (-carotene but does not
exhibit detectable activity with zeaxanthin.[2]

e Cerasus humilis (ChCCD1): Functional analysis revealed that ChCCD1 can oxidize lycopene
at the 5, 6 and 5', 6' positions to produce 6-methyl-5-heptene-2-one and cleave (3-carotene at
the 9, 10 and 9', 10’ positions to generate [3-ionone.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Heterologous Expression and Purification of CCD1

This protocol describes the expression of CCD1 in Escherichia coli and subsequent
purification, a common method for obtaining sufficient quantities of the enzyme for in vitro
characterization.[2]

o Gene Synthesis and Cloning: The coding sequence of the CCD1 gene is synthesized with
codon optimization for E. coli expression. The synthesized gene is then cloned into an
expression vector, such as pGEX-2T, which allows for the expression of the protein with a
fusion tag (e.g., GST) for purification.

o Transformation: The recombinant plasmid is transformed into a suitable E. coli expression
strain, such as BL21 (DE3), using the heat shock method.

e Protein Expression:

o An overnight culture of the transformed E. coli is used to inoculate a larger volume of
Luria-Bertani (LB) broth.

o The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600)
reaches 0.6-0.8.

o Protein expression is induced by adding isopropyl B-D-1-thiogalactopyranoside (IPTG) to a
final concentration of 0.1 mM.

o The culture is then incubated at a lower temperature, typically 28°C, for an extended
period (e.g., 21 hours) to enhance the yield of soluble protein.
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e Purification:

o The bacterial cells are harvested by centrifugation and resuspended in a suitable lysis
buffer.

o The cells are lysed by sonication or other appropriate methods.
o The cell lysate is centrifuged to pellet the cell debris.

o The supernatant containing the soluble CCD1 protein is then purified using affinity
chromatography (e.g., GST-affinity resin if a GST tag was used).

o The purified protein is dialyzed against a storage buffer and its concentration is
determined.

In Vitro CCD1 Enzyme Assay

This protocol outlines the procedure for measuring the enzymatic activity of purified CCD1 in
vitro.[1][2]

o Reaction Mixture Preparation:
o A standard reaction mixture is prepared in a total volume of 1 mL.

o The mixture contains 100 mM phosphate buffer (pH 7.0), the carotenoid or apocarotenoid
substrate (e.g., 40 UM B-apo-8'-carotenal), and a specific amount of the purified CCD1
enzyme (e.g., 200 uL of pure enzyme).[2]

 Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a
defined period (e.g., 20 minutes).[2]

o Reaction Termination: The enzymatic reaction is stopped by adding a solvent such as
ethanol or chloroform.[1]

e Product Extraction: The reaction products are extracted using an organic solvent (e.g.,
chloroform).[1]

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1577588?utm_src=pdf-body
https://www.benchchem.com/product/b1577588?utm_src=pdf-body
https://www.benchchem.com/product/b1577588?utm_src=pdf-body
https://www.ovid.com/journals/jebot/abstract/10.1093/jxb/erq123~functional-characterization-of-a-carotenoid-cleavage?redirectionsource=fulltextview
https://www.mdpi.com/2311-5637/8/8/395
https://www.benchchem.com/product/b1577588?utm_src=pdf-body
https://www.mdpi.com/2311-5637/8/8/395
https://www.mdpi.com/2311-5637/8/8/395
https://www.ovid.com/journals/jebot/abstract/10.1093/jxb/erq123~functional-characterization-of-a-carotenoid-cleavage?redirectionsource=fulltextview
https://www.ovid.com/journals/jebot/abstract/10.1093/jxb/erq123~functional-characterization-of-a-carotenoid-cleavage?redirectionsource=fulltextview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

e Analysis: The extracted products are then analyzed using techniques such as High-
Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry
(GC-MS) to identify and quantify the apocarotenoid products.

Apocarotenoid Product Analysis by GC-MS

This protocol provides a general outline for the analysis of volatile apocarotenoid products
using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

e Instrumentation: A GC-MS system, such as a Trace ISQ-LT GC/MS (Thermo Fisher),
equipped with a suitable capillary column (e.g., DB-5MS, 30 m x 0.25 mm % 0.25 pm) is
used.[1]

o Sample Injection: The extracted and concentrated sample containing the apocarotenoid
products is injected into the GC.

e Gas Chromatography:

o The volatile compounds are separated based on their boiling points and interactions with
the stationary phase of the column.

o Atemperature program is used to achieve optimal separation. For example, an initial
temperature of 40°C is held for 2 minutes, then increased at a rate of 5°C/min to 150°C
and held for 2 minutes, and finally increased at 15°C/min to 320°C and held for 1 minute.

[3]
e Mass Spectrometry:

o As the separated compounds elute from the GC column, they enter the mass
spectrometer.

o The molecules are ionized (e.g., by electron impact), and the resulting fragments are
separated based on their mass-to-charge ratio.

o The mass spectrum of each compound serves as a molecular fingerprint, allowing for its
identification by comparison to spectral libraries (e.g., NIST).
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Caption: General experimental workflow for the analysis of CCD1 activity.
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Caption: Simplified signaling pathway initiated by the CCD1 product 3-cyclocitral.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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